molecular formula C21H20Cl2N4O4S B4549658 1-[(4-chlorophenyl)sulfonyl]-4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}piperazine

1-[(4-chlorophenyl)sulfonyl]-4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}piperazine

Cat. No.: B4549658
M. Wt: 495.4 g/mol
InChI Key: LITSJUNHXPPVSY-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}piperazine is a useful research compound. Its molecular formula is C21H20Cl2N4O4S and its molecular weight is 495.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.0582317 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Piperazine derivatives have been synthesized and characterized for their in vitro antibacterial, antifungal, and antioxidant activities. For instance, compounds with specific sulfonyl and benzodioxane components have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains, as well as moderate antioxidant activity compared to standard drugs in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method (Mallesha & Mohana, 2011).

Crystal Structure and Computational Studies

Crystal structure studies and computational density functional theory (DFT) calculations have been conducted on novel piperazine derivatives to understand their reactive sites for electrophilic and nucleophilic actions. These studies provide insights into the molecular interactions and structural conformations that contribute to the compounds' biological activities (Kumara et al., 2017).

Pharmacological Potential

Research into the pharmacological potential of piperazine derivatives has led to the discovery of compounds with significant activity. For example, derivatives containing pyrazolo[1,5-a]pyridine substructures have been identified as high-affinity dopamine receptor partial agonists with potential therapeutic applications, demonstrating the ability to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).

Anticancer and Antituberculosis Studies

Synthetic efforts have also focused on exploring the anticancer and antituberculosis properties of piperazine derivatives. For instance, compounds have been synthesized with the aim of evaluating their efficacy in these areas, showing promising results in vitro for selected derivatives (Mallikarjuna et al., 2014).

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-[3-[(4-chloropyrazol-1-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4S/c22-17-4-6-20(7-5-17)32(29,30)27-10-8-25(9-11-27)21(28)16-2-1-3-19(12-16)31-15-26-14-18(23)13-24-26/h1-7,12-14H,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITSJUNHXPPVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)OCN3C=C(C=N3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorophenyl)sulfonyl]-4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.